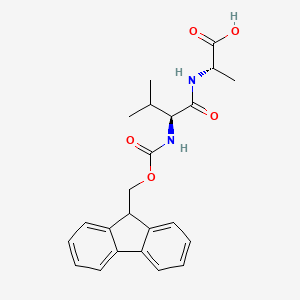

Fmoc-Val-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Val-Ala-OH is a reagent consisting of a Val-Ala dipeptide with an Fmoc protecting group on its N-terminus . It is used in proteomic studies and solid-phase peptide synthesis techniques .

Synthesis Analysis

Fmoc-Val-Ala-OH is used in the construction of antibody-drug conjugates (ADC & Bioconjugation) . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis

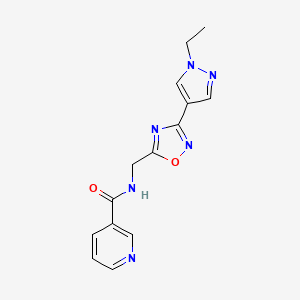

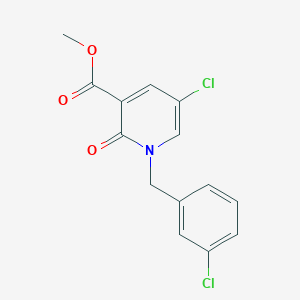

The empirical formula of Fmoc-Val-Ala-OH is C23H26N2O5 . Its molecular weight is 410.46 . The SMILES string representation isC(OC(NC@H=O)C)=O)C(C)C)=O)C1C=2C(C=3C1=CC=CC3)=CC=CC2 . Chemical Reactions Analysis

Fmoc-Val-Ala-OH is a cleavable ADC linker. The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma .Physical And Chemical Properties Analysis

Fmoc-Val-Ala-OH is a white to off-white powder or crystals . It has a density of 1.2±0.1 g/cm3 and a boiling point of 676.7±45.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

“Fmoc-Val-Ala-OH” is used as a lysosomally cleavable linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The “Fmoc-Val-Ala-OH” linker enhances the precision of drug delivery .

Enzyme-Cleavable Oligonucleotides

“Fmoc-Val-Ala-OH” has been used in the automated synthesis of enzyme-cleavable oligonucleotides . These oligonucleotides, which contain cleavable linkers, have emerged as versatile tools to achieve stimulus-responsive and site-specific cleavage of DNA .

Proteomic Studies

“Fmoc-Val-Ala-OH” is an Fmoc-protected alanine derivative that can be used in proteomic studies . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Solid-Phase Peptide Synthesis

“Fmoc-Val-Ala-OH” is used in solid-phase peptide synthesis techniques . This method is used for the production of peptides and small proteins.

Preparation of Triazolopeptides and Azapeptides

“Fmoc-Val-Ala-OH” is commonly used as a building block in the preparation of triazolopeptides and azapeptides . These peptides have various applications in medicinal chemistry and drug discovery.

Synthesis of Bis-Cationic Porphyrin Peptides

“Fmoc-Val-Ala-OH” is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . These peptides have potential applications in photodynamic therapy, a treatment method used in oncology.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZMZNLKVKGMJS-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Ala-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)

![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)

![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)

![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)